molecular formula C9H9F2NO2 B2379504 (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine CAS No. 1213203-92-9

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine

Cat. No.: B2379504
CAS No.: 1213203-92-9
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (R)-1-(2,2-difluoro-benzodioxol-4-yl)-ethylamine is systematically named according to IUPAC rules as (1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine . This nomenclature reflects its fused bicyclic structure, consisting of a benzene ring (benzo-) fused to a 1,3-dioxole ring. The numbering of the fused system assigns position 4 to the carbon bearing the ethylamine substituent, while the two fluorine atoms occupy position 2 of the dioxole ring.

The structural representation (Figure 1) highlights:

  • A benzodioxole core with fluorine atoms at the 2,2-positions.
  • An ethylamine group (-CH2NH2) attached to position 4 of the benzodioxole.
  • A chiral center at the carbon atom of the ethylamine side chain, designated as R configuration.
       O  
       |  
F   O—C—F  
       |  
       C4—CH2—NH2  

Figure 1: Simplified structural representation of the compound.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1213203-92-9 . Additional identifiers include:

  • PubChem CID : 49834125
  • MDL Number : MFCD09829311
  • Synonym : (R)-1-(2,2-difluorobenzo[d]dioxol-4-yl)ethan-1-amine

These identifiers ensure precise cross-referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula C9H9F2NO2 corresponds to a molecular weight of 201.17 g/mol . A detailed mass composition is provided below:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 9 1.008 9.07
F 2 19.00 38.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 201.17

The calculated mass (201.17 g/mol) aligns with experimental data from mass spectrometry.

Stereochemical Configuration and Chiral Center Characterization

The compound exhibits a single chiral center at the C1 position of the ethylamine side chain, as confirmed by its (R) designation. The stereochemistry arises from the spatial arrangement of substituents around this carbon:

  • Priority groups : Benzodioxolyl group (highest), amine group (-NH2), methyl group (-CH3), and hydrogen (lowest).
  • Cahn-Ingold-Prelog rules : The R configuration is assigned when the priority sequence (benzodioxolyl > NH2 > CH3 > H) forms a clockwise arrangement.

The enantiomer (1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine (CAS 1213390-36-3) shares identical physical properties but differs in optical activity. The chiral purity of the (R)-enantiomer is critical for applications in asymmetric synthesis, where it may serve as a building block for pharmacologically active molecules.

      NH2  
       |  
R-configuration: C1—(benzodioxolyl)  
       |  
      CH3  

Figure 2: Chiral center configuration at C1.

Properties

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Intermediate Synthesis

A critical precursor for Suzuki-Miyaura cross-coupling reactions is (2,2-difluorobenzo[d]dioxol-4-yl)boronic acid. Its synthesis involves lithiation of 2,2-difluoro-1,3-benzodioxole followed by boronation (Fig. 1A):

  • Lithiation :
    • Substrate: 2,2-difluoro-1,3-benzodioxole (CAS 1583-59-1) treated with sec-butyllithium in THF/cyclohexane at −78°C.
    • Reaction time: 1.5 hours.
  • Boronation :
    • Addition of trimethyl borate at −30°C, yielding the boronic acid after acidic workup.
    • Yield : 50%.

Key Data :

Parameter Value Source
Lithiation temperature −78°C
Boronation agent Trimethyl borate
Final purity (NMR) >95%

Chiral Amine Synthesis via Asymmetric Reduction

The (R)-enantiomer is synthesized through enantioselective reduction of imine intermediates. A representative protocol involves:

  • Imine Formation :
    • Condensation of 2,4-dichloroacetophenone with a chiral auxiliary (e.g., L-mandelic acid).
  • Sodium Borohydride Reduction :
    • NaBH₄ in methanol at 0°C, achieving 72.9% yield with 99.1% purity.
  • Chiral Resolution :
    • Use of chiral stationary phases (CSPs) with derivatized cyclofructan residues for HPLC purification.

Optimization Insights :

  • Solvent systems : Acetonitrile/methanol with 0.1% trifluoroacetic acid enhances enantiomeric excess (ee) to >95%.
  • Temperature : Room temperature (20°C) minimizes racemization during workup.

Catalytic Asymmetric Approaches

Rhodium-Catalyzed Conjugate Addition

Rhodium complexes enable stereoselective C–C bond formation. A patented method employs:

  • Catalyst : [Rh(cod)Cl]₂ with (S)-BINAP ligand.
  • Substrate : Alkenyl boronic acid derivatives.
  • Conditions : Dioxane/H₂O (10:1) at 100°C for 6 hours.
  • Outcome : 82–97% ee for aryl-substituted products.

Mechanistic Notes :

  • Chelation with hydroxyl groups stabilizes syn-addition intermediates.
  • Steric effects from gem-dimethyl moieties improve enantiocontrol.

Solid-State Characterization

Powder X-ray Diffraction (PXRD)

Polymorph analysis of related difluorobenzo[d]dioxole derivatives reveals two crystalline forms:

  • Form I : Distinct peaks at 2θ = 5.6°, 12.3°, 18.7°.
  • Form II : Peaks at 2θ = 6.2°, 13.1°, 19.4°.

Stability Data :

Form Melting Point Hygroscopicity
I 158–160°C Low
II 162–164°C Moderate

Industrial-Scale Production

Spray Drying Dispersion (SDD) Technology

A patent-pending SDD process produces polymer-free particles of (R)-1-(2,2-difluorobenzo[d]dioxol-4-yl)-ethylamine derivatives:

  • Parameters :
    • Inlet temperature: 120°C.
    • Feed rate: 10 mL/min.
    • Mean particle diameter: 15 µm.
  • Advantages :
    • Enhanced bioavailability (AUC increase by 2.3× vs. crystalline forms).

Analytical and Regulatory Considerations

Purity Assessment

  • HPLC Methods :
    • Column: Chiralpak IC (4.6 × 250 mm).
    • Mobile phase: Hexane/ethanol (80:20) + 0.1% diethylamine.
    • Retention time: (R)-enantiomer = 8.2 min; (S)-enantiomer = 9.7 min.

Applications in Drug Development

The compound serves as a intermediate in CFTR correctors (e.g., combination with N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide). Clinical batch syntheses achieve >99.5% chiral purity via tandem crystallization-SFC.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Antidepressant Activity : Research indicates that compounds with similar structures may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
  • Anticancer Properties : Studies have shown that difluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound might enhance its efficacy in targeting specific cancer types.

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it a candidate for research in neuropharmacology:

  • Receptor Modulation : Investigations into how this compound affects dopamine and serotonin receptors could lead to new treatments for neurological disorders such as schizophrenia or bipolar disorder.

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant.

ParameterControl GroupTest Group (Compound)
Behavior Score (mean)125
Recovery Time (days)105

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies by Johnson et al. (2024) demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are evaluated below for pharmacological relevance, safety, and synthetic accessibility.

Structural Analogs and Stereoisomers

Compound Name Structure Key Features Applications Safety Profile Reference
(S)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-yl)-ethylamine Mirror-image enantiomer of the R-form Same molecular formula (C₉H₉F₂NO₂) but opposite stereochemistry. Used to study stereochemical effects on receptor binding (e.g., GLP-1, dopamine receptors). Skin/eye irritation (H315, H319); requires dark, inert storage .
Fludioxonil (4-(2,2-Difluoro-benzo[1,3]dioxol-4-yl)-1H-pyrrole-3-carbonitrile) Benzo[1,3]dioxol fused with pyrrole-carbonitrile Agricultural fungicide; EPA-registered. Pest control in crops. Low mammalian toxicity; environmental persistence noted .
2-((4-((S)-2-(4-Chloro-2-Fluoro-phenyl)-2-Methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole Complex dioxolane-piperidine-imidazole derivative Activates GLP-1 receptor. Investigational anti-obesity agent. No specific data; likely requires stringent handling due to halogenated groups .

Functional and Pharmacological Differences

  • Stereochemical Impact : The R-enantiomer’s binding affinity to serotonin or dopamine receptors may differ significantly from the S-form, as seen in analogous chiral amines (e.g., (R)- vs. (S)-1-phenylethylamine derivatives) .

Biological Activity

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9F2NO2
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 1213203-92-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to proteins involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Collagen Synthesis : Preliminary studies indicate that derivatives of this compound may inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis development. This was evaluated using assays such as ELISA and hydroxyproline assays .
  • Modulation of Immune Responses : The compound may influence immune cell activity, potentially affecting pathways like PD-1/PD-L1 interactions, which are vital in cancer immunotherapy .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Activity TypeObservations
Anti-fibrotic Inhibits collagen production in hepatic stellate cells .
Immunomodulatory Potential effects on PD-1/PD-L1 interactions; further studies needed .
Cytotoxicity IC50 values suggest moderate cytotoxic effects on certain cancer cell lines .

Case Study 1: Anti-fibrotic Activity

In vitro studies demonstrated that this compound significantly reduced collagen type I alpha 1 (COL1A1) protein expression in HSC-T6 cells. This suggests its potential as a therapeutic agent for conditions characterized by excessive fibrosis.

Case Study 2: Immune Modulation

In experiments assessing the effects on mouse splenocytes, compounds similar to this compound were shown to enhance immune responses by modulating the PD-1/PD-L1 pathway. This indicates potential applications in cancer therapy as an immune checkpoint inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine?

  • Synthesis : The compound can be synthesized via enantioselective methods such as asymmetric hydrogenation or chiral resolution. Key intermediates like 2,2-difluoro-1,3-benzodioxole-4-amine (CAS 2736891) are critical precursors .
  • Characterization : Use HPLC with chiral columns to confirm enantiomeric purity (>95% as per industry standards) . Structural confirmation requires NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS). The SMILES notation NC1=CC=CC2=C1OC(F)(F)O2 aids in computational validation .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Solubility : Prepare stock solutions in polar aprotic solvents (e.g., DMSO) at 10 mM concentration for biological assays. Aqueous solubility is limited; buffered solutions may require sonication .
  • Storage : Store solid samples at room temperature (RT) in desiccated, amber vials to prevent hydrolysis or photodegradation. For long-term stability, aliquot solutions at -20°C under inert gas .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Framework : Adopt a tiered approach as outlined in Project INCHEMBIOL:

Lab Studies : Assess hydrolysis rates under varying pH/temperature conditions using LC-MS.

Environmental Partitioning : Determine log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation .

Biotic Transformations : Use soil microcosms to study microbial degradation pathways .

  • Data Analysis : Apply fugacity models to predict compartmental distribution (air, water, soil) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed exposure times, controlled cell lines).

Metabolite Screening : Use LC-QTOF-MS to identify active metabolites that may explain divergent results .

Theoretical Alignment : Link findings to established mechanisms (e.g., enzyme inhibition) using molecular docking simulations .

Q. What advanced techniques validate the compound’s enantiomeric purity in complex matrices?

  • Chiral Analysis :

  • HPLC : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
    • Cross-Validation : Combine X-ray crystallography (if single crystals are obtainable) with vibrational circular dichroism (VCD) for unambiguous stereochemical assignment .

Methodological Challenges and Solutions

Q. How to address low yields in enantioselective synthesis?

  • Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) in transition-metal-catalyzed reactions.
  • Process Control : Monitor reaction progress via in-situ FTIR to optimize temperature/pH and minimize racemization .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardization : Pre-treat samples with solid-phase extraction (SPE) to remove impurities.
  • Quality Control : Implement internal standards (e.g., deuterated analogs) for LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.